N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-18(21-10-13-5-6-14-15(9-13)27-12-26-14)19(24)22-11-20(25,16-3-1-7-28-16)17-4-2-8-29-17/h1-9,25H,10-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCROKHHGGMBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the thiophene groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide
- CAS Number : 2177449-94-2
- Molecular Formula : C₂₀H₁₈N₂O₅S₂
- Molecular Weight : 430.5 g/mol
- Bis(thiophen-2-yl)hydroxyethyl group: Two thiophene rings linked to a central hydroxyl-bearing ethyl group, enhancing electron-rich character and hydrophobicity. Ethanediamide backbone: A diamide scaffold that facilitates hydrogen bonding and metal coordination .
Synthesis : While explicit synthetic details are absent, the Smiles string (O=C(NCc1ccc2c(c1)OCO2)C(=O)NCC(O)c1ccc(-c2ccsc2)s1) suggests a multi-step coupling process involving:
Functionalization of the benzodioxolylmethyl amine.
Introduction of the bis(thiophene)hydroxyethyl group via amide bond formation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Pharmacological and Physicochemical Properties
- Hydroxyethyl group: Increases hydrophilicity compared to purely aromatic substituents in QOD/ICD, possibly improving solubility .
- QOD vs. ICD: QOD’s tetrahydroquinoline group introduces rigidity and lipophilicity, favoring blood-brain barrier penetration. ICD’s biphenyl-indole moiety may engage in broader hydrophobic interactions but with higher molecular weight (422.5 vs. 377.4 g/mol) .
- 2741897-61-8: Replacing bis(thiophene) with furan-thiophene alters electronic properties (oxygen vs.
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with potential biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O5 |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 2415530-81-1 |
The structure includes a benzodioxole moiety and thiophene rings, which are known for their electron-rich properties that may contribute to biological interactions.
The biological activity of this compound is thought to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or metabolic processes.
- Receptor Modulation : It could act as a modulator for receptors related to pain and inflammation, potentially offering therapeutic benefits.
- Antioxidant Activity : The presence of thiophene rings suggests possible antioxidant properties, which can be beneficial in reducing oxidative stress.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related benzodioxole derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro and in vivo models .
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction .
Neuroprotective Effects
The compound's potential neuroprotective effects are under exploration. Similar compounds have been shown to protect neuronal cells from oxidative damage and excitotoxicity .
Case Studies
- Case Study on Inflammation : A study examined the effects of a structurally similar compound in a mouse model of arthritis, where it significantly reduced joint swelling and inflammatory markers compared to controls .
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide, and how can purity be maximized?
- Methodology : Multi-step organic synthesis is typically required, starting with precursors like benzodioxole derivatives and functionalized thiophenes. Key steps include amide bond formation using coupling agents (e.g., EDC, HOBt) in polar aprotic solvents (DMF or DMSO) under inert atmospheres . Post-synthesis, purification via column chromatography or recrystallization followed by HPLC analysis (C18 columns, acetonitrile/water gradients) ensures ≥95% purity .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodology : Use high-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals from benzodioxole, thiophene, and ethanediamide groups. Mass spectrometry (ESI-TOF) confirms the molecular ion peak, while FT-IR validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What are the key parameters for assessing the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying pH (1–10), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., hydrolysis of amide bonds or oxidation of thiophene rings) .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodology : Cross-validate assays using standardized protocols (e.g., IC₅₀ determinations in enzyme inhibition studies). Control for batch-to-batch purity variations (HPLC-certified samples) and cell line specificity (e.g., compare HEK293 vs. HepG2 responses). Meta-analysis of binding affinity data (SPR/ITC) can clarify discrepancies in target engagement .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., kinases or GPCRs). Validate predictions with MD simulations (GROMACS) to assess binding stability. QSAR models can prioritize derivatives for synthesis based on electronic (HOMO/LUMO) and steric parameters .
Q. How does stereochemistry influence pharmacological activity?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) or chiral HPLC separation. Compare in vitro activity (e.g., IC₅₀ in enzyme assays) and in vivo pharmacokinetics (plasma half-life, tissue distribution) to identify the active enantiomer. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?
- Methodology : Prepare analogues with systematic substitutions (e.g., replacing thiophene with furan or modifying the benzodioxole methyl group). Test in parallel assays (e.g., cytotoxicity, target inhibition) and analyze trends using multivariate statistics (PCA or cluster analysis). Free-energy perturbation (FEP) calculations can rationalize SAR at the atomic level .
Q. How can metabolic pathways be mapped to predict in vivo behavior?
- Methodology : Use liver microsomes or hepatocyte incubations with LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). CYP450 inhibition assays (fluorogenic substrates) pinpoint enzymes involved. In silico tools (Meteor, ADMET Predictor) prioritize metabolites for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

